Imidol HCl
CAS No.: 1606174-14-4
Cat. No.: VC0530516
Molecular Formula: C19H19BrClNO4S
Molecular Weight: 472.77
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1606174-14-4 |
---|---|
Molecular Formula | C19H19BrClNO4S |
Molecular Weight | 472.77 |
IUPAC Name | ethyl 6-bromo-5-hydroxy-1-methyl-2-((phenylsulfinyl)methyl)-1H-indole-3-carboxylate hydrochloride |
Standard InChI | InChI=1S/C19H18BrNO4S.ClH/c1-3-25-19(23)18-13-9-17(22)14(20)10-15(13)21(2)16(18)11-26(24)12-7-5-4-6-8-12;/h4-10,22H,3,11H2,1-2H3;1H |
Standard InChI Key | RMUDTEUUEJZZRY-UHFFFAOYSA-N |
SMILES | O=C(C1=C(CS(C2=CC=CC=C2)=O)N(C)C3=C1C=C(O)C(Br)=C3)OCC.[H]Cl |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Imidol HCl is characterized by specific molecular properties that define its chemical identity and potential pharmacological activities. The compound is formally identified by its Chemical Abstracts Service (CAS) registry number and precise molecular composition.
Basic Identification
Imidol HCl is identified by its CAS number 1606174-14-4, although it should be noted that some databases reference an alternative CAS number 959745-01-8, which may represent a related form or salt . The compound has been assigned the PubChem CID 154730586, indicating its registration in official chemical databases .
Molecular Composition
The molecular properties of Imidol HCl are summarized in Table 1 below:
Table 1: Molecular Properties of Imidol HCl
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₉BrClNO₄S |
Molecular Weight | 472.77 g/mol |
IUPAC Name | Ethyl 2-(benzenesulfinylmethyl)-6-bromo-5-hydroxy-1-methylindole-3-carboxylate;hydrochloride |
Parent Compound | Ethyl 2-(benzenesulfinylmethyl)-6-bromo-5-hydroxy-1-methylindole-3-carboxylate |
InChI | InChI=1S/C19H18BrNO4S.ClH/c1-3-25-19(23)18-13-9-17(22)14(20)10-15(13)21(2)16(18)11-26(24)12-7-5-4-6-8-12;/h4-10,22H,3,11H2,1-2H3;1H |
SMILES | O=C(C1=C(CS(C2=CC=CC=C2)=O)N(C)C3=C1C=C(O)C(Br)=C3)OCC.[H]Cl |
The structural composition of Imidol HCl features several key functional groups that likely contribute to its biological activity, including an indole core, a bromine substituent, a hydroxyl group, a carboxylate moiety, and a sulfinyl linkage to a phenyl ring .
Pharmacological Classification and Action
Imidol HCl falls within a specific pharmacological category with targeted mechanisms against hepatitis B virus.
Drug Classification
Imidol Hydrochloride is classified as a small molecule drug being developed primarily for antiviral applications, specifically for HBV treatment . The compound operates as both a viral replication inhibitor and an immunomodulator, placing it in a potentially valuable therapeutic category for chronic hepatitis B management .
Mechanism of Action
The mechanism of action for Imidol HCl involves multiple pathways that collectively contribute to its antiviral efficacy:
-
Membrane fusion inhibition: The compound appears to interfere with the fusion process between the HBV virion and hepatocyte cell membranes, potentially preventing viral entry .
-
HBV-DNA replication inhibition: Research indicates that Imidol HCl can suppress the replication machinery of HBV, thereby reducing viral load .
-
Immunomodulation: The compound demonstrates effects on the host immune response, which may enhance the body's natural defense mechanisms against chronic HBV infection .
These mechanisms together provide a multifaceted approach to HBV management, addressing both viral propagation and host immune responses.
Research and Development Status
The development of Imidol HCl has followed a structured research pathway from laboratory investigations to clinical application.
Historical Development
Imidol HCl originated from research at Shenyang Pharmaceutical University, which stands as the originator organization for this compound . The development appears to have progressed through preclinical stages to reach clinical investigation, representing a successful translational research trajectory.
Current Status
As of April 2025, Imidol HCl is in Phase 2 clinical trials, indicating that it has already successfully completed Phase 1 safety assessments and has progressed to efficacy evaluation in larger patient populations . The current active organizations involved in development include:
-
Tianjin Jintaiyuan Biological Medicine Technology Development Co., Ltd.
This collaborative approach between academic institution and pharmaceutical company suggests a coordinated effort to advance the compound toward potential regulatory approval.
Clinical Investigation
The clinical investigation of Imidol HCl has been systematically designed to evaluate its efficacy and safety in the target patient population.
Clinical Trial Design
A key clinical investigation for Imidol HCl is identified as trial CTR20132555, described as:
"A multicenter, randomized, blinded, multi-dose, placebo-controlled phase IIa clinical trial of Amidor Hydrochloride Tablets in the treatment of HBeAg-positive chronic hepatitis B" .
The primary objective of this trial is to "explore the clinical efficacy, safety and clinically effective dose of Amidor Hydrochloride Tablets in HBeAg-positive chronic hepatitis B patients" .
Target Population
-
HBeAg positivity indicates active viral replication and higher infectivity
-
These patients often have higher viral loads and may be more difficult to treat
-
Successful seroconversion from HBeAg-positive to HBeAg-negative status is considered an important treatment milestone
Comparative Analysis
Imidol HCl represents one of several investigational agents currently under development for chronic hepatitis B treatment.
Emerging Therapies for HBV
Table 2 summarizes selected investigational drugs for HBV treatment that are in development alongside Imidol HCl:
Table 2: Comparison of Selected Investigational Drugs for HBV Treatment
Drug Name | Mechanism of Action | Development Stage |
---|---|---|
Imidol Hydrochloride | Membrane fusion inhibition, HBV-DNA replication inhibition, immunomodulation | Phase 2 |
Isothiafludine | Induces abnormal assembly of HBV core protein to form vacuole nucleocapsid without viral nucleic acid | Clinical trials |
Metacavir | Competes with HBV polymerase substrate deoxyguanosine triphosphate, inhibiting HBV-DNA replication | Clinical trials |
GLS4-methanesulfonate | Interferes with HBV virus capsid assembly, inhibits HBV DNA synthesis and replication | Clinical trials |
Pradefovir mesylate | Adefovir prodrug, competitively incorporates with adenylate into viral DNA chain, inhibiting replication | Clinical trials |
Tyrophentide | Regulates calcium-Pyk2 signaling pathway and p21 factor downstream of HBV replication, inhibiting cccDNA expression | Clinical trials |
Hepalatide | Specifically binds to HBV hepatocyte infection receptor NTCP, blocking HBV infection | Clinical trials |
This diversity of mechanisms reflects the complex nature of HBV infection and the multiple potential interventional points in the viral lifecycle .
Differentiation Factors
Imidol HCl distinguishes itself from other investigational agents through:
-
Dual antiviral and immunomodulatory effects, which may address both viral suppression and immune restoration
-
Targeting of membrane fusion, potentially preventing initial viral entry and spread to uninfected hepatocytes
-
Advanced clinical development status (Phase 2), indicating progress beyond early investigational stages
Challenges and Considerations
Despite promising attributes, several challenges remain in the development and potential application of Imidol HCl.
Scientific Challenges
The development of effective HBV therapeutics faces several inherent challenges:
-
Persistence of covalently closed circular DNA (cccDNA) and double-stranded linear DNA (dslDNA) integrated with host chromosomes makes complete viral clearance difficult
-
High levels of HBsAg can impair specific immune function, creating a barrier to functional cure that must be overcome
-
Immune dysfunction in chronic HBV infection, including impaired NK cell function and T-cell exhaustion, which may limit immunomodulatory approaches
Clinical Development Considerations
For Imidol HCl specifically, important considerations include:
-
Need for long-term efficacy and safety data beyond current Phase 2 trials
-
Determination of optimal patient selection criteria, potentially using tools like the TREAT-B algorithm to identify those most likely to benefit
-
Establishing effective combination strategies with existing therapies to maximize functional cure rates
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume